- Method for production of dehydration products using fluorinated alcohols as extractants, World Intellectual Property Organization, , ,
Cas no 13529-17-4 (5-Formylfuran-2-carboxylic Acid)

5-Formylfuran-2-carboxylic Acid 化学的及び物理的性質
名前と識別子
-
- 5-Formylfuran-2-carboxylic acid
- 5-Formyl-2-Furoic Acid
- 5-Formyl-2-furancarboxylic Acid
- 2-Furancarboxylic acid,5-formyl-
- Furfural-5-carboxylic Acid
- AURORA KA-6756
- 5-Carboxyfurfural
- 5-Carboxyfurfuraldehyde
- 5-Formyl-2-furancarboxyliAcid
- 5-Formyl-2-furanacarboxylic acid
- 5-FORMYL-FURAN-2-CARBOXYLIC ACID
- 5-FORMYL-2-FURANOCARBOXYLIC ACID
- 2-Furancarboxylic acid, 5-formyl-
- 2-carboxy-5-formylfuran
- dehydromucic acid semialdehyde
- 2-formyl-5-furancarboxylic acid
- 5-formyl furan-2-carboxyic acid
- 5-formyl furan-2-carboxylic acid
- CHEBI:84206
- A806914
- SCHEMBL86396
- YSCK0062
- AKOS005141673
- MFCD00020924
- FT-0620432
- SB60897
- C20449
- Z1201617369
- 5-formyl-2-furan carboxylic acid
- Q27157578
- 5-Formyl-2-furoic acid, AldrichCPR
- DTXSID30383151
- F0338
- SHNRXUWGUKDPMA-UHFFFAOYSA-N
- CS-W005879
- 5-Formylfuran-2-CarboxylicAcid
- 5-formyl 2-furan carboxylic acid
- SY050542
- DS-16148
- EN300-97839
- J-006676
- O11442
- 13529-17-4
- 5-formyl-2-furancarboxylate
- DTXCID00334175
- STL556389
- BBL102586
- 5-Formylfuran-2-carboxylic Acid
-
- MDL: MFCD00020924
- インチ: 1S/C6H4O4/c7-3-4-1-2-5(10-4)6(8)9/h1-3H,(H,8,9)
- InChIKey: SHNRXUWGUKDPMA-UHFFFAOYSA-N
- ほほえんだ: O1C(C([H])=O)=C([H])C([H])=C1C(=O)O[H]
計算された属性
- せいみつぶんしりょう: 140.010959g/mol
- ひょうめんでんか: 0
- XLogP3: 0.6
- 水素結合ドナー数: 1
- 水素結合受容体数: 4
- 回転可能化学結合数: 2
- どういたいしつりょう: 140.010959g/mol
- 単一同位体質量: 140.010959g/mol
- 水素結合トポロジー分子極性表面積: 67.5Ų
- 重原子数: 10
- 複雑さ: 154
- 同位体原子数: 0
- 原子立体中心数の決定: 0
- 未定義の原子立体中心の数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 共有結合ユニット数: 1
- 互変異性体の数: 何もない
- ひょうめんでんか: 0
じっけんとくせい
- 色と性状: 未確定
- 密度みつど: 1.453
- ゆうかいてん: 206.0 to 212.0 deg-C
- ふってん: 356.9℃ at 760 mmHg
- フラッシュポイント: 124.1±15.9 °C
- PSA: 67.51000
- LogP: 0.79030
- ようかいせい: 未確定
5-Formylfuran-2-carboxylic Acid セキュリティ情報
-
記号:
- ヒント:に警告
- シグナルワード:Warning
- 危害声明: H315-H319
- 警告文: P264-P280-P302+P352+P332+P313+P362+P364-P305+P351+P338+P337+P313
- WGKドイツ:3
- 危険カテゴリコード: 36-36/38
- セキュリティの説明: S24/25
- RTECS番号:LK8646000
-
危険物標識:
- ちょぞうじょうけん:Inert atmosphere,Store in freezer, under -20°C
5-Formylfuran-2-carboxylic Acid 税関データ
- 税関コード:2932190090
- 税関データ:
中国税関コード:
2932190090概要:
2932190090他の構造的に不縮合なフラン環化合物。付加価値税:17.0%税金還付率:9.0% 規制条件:なし最恵国関税:6.5% 一般関税:20.0%
申告要素:
製品名, 成分含有量、
要約:
2932190090構造中に未溶融フラン環を含む他の化合物(水素化の有無にかかわらず)付加価値税:17.0%税金還付率:9.0%監督管理条件:なし最恵国関税:6.5% General tariff:20.0%
5-Formylfuran-2-carboxylic Acid 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-OR177-1g |
5-Formylfuran-2-carboxylic Acid |
13529-17-4 | 98% | 1g |
¥316.0 | 2022-06-10 | |
eNovation Chemicals LLC | D544860-1g |
5-FORMYL-2-FURANCARBOXYLIC ACID |
13529-17-4 | 97% | 1g |
$340 | 2024-06-05 | |
eNovation Chemicals LLC | D544860-5g |
5-FORMYL-2-FURANCARBOXYLIC ACID |
13529-17-4 | 97% | 5g |
$1200 | 2024-06-05 | |
Chemenu | CM195948-1g |
5-Formyl-2-furoic acid |
13529-17-4 | 98% | 1g |
$122 | 2021-08-05 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1063544-10g |
5-Formylfuran-2-carboxylic acid |
13529-17-4 | 98% | 10g |
¥932.00 | 2023-11-21 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1063544-5g |
5-Formylfuran-2-carboxylic acid |
13529-17-4 | 98% | 5g |
¥456.00 | 2023-11-21 | |
OTAVAchemicals | 1888489-250MG |
5-formylfuran-2-carboxylic acid |
13529-17-4 | 95% | 250MG |
$173 | 2023-06-25 | |
Ambeed | A141726-250mg |
5-Formylfuran-2-carboxylic acid |
13529-17-4 | 98% | 250mg |
$7.0 | 2025-02-20 | |
Ambeed | A141726-10g |
5-Formylfuran-2-carboxylic acid |
13529-17-4 | 98% | 10g |
$95.0 | 2025-02-20 | |
Ambeed | A141726-25g |
5-Formylfuran-2-carboxylic acid |
13529-17-4 | 98% | 25g |
$218.0 | 2025-02-20 |
5-Formylfuran-2-carboxylic Acid 合成方法
ごうせいかいろ 1
5-Formylfuran-2-carboxylic Acid Raw materials
5-Formylfuran-2-carboxylic Acid Preparation Products
5-Formylfuran-2-carboxylic Acid 関連文献
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Li-Ke Ren,Hua-Qing Yang,Chang-Wei Hu Catal. Sci. Technol. 2016 6 3776
-
Guangxia Piao,Sun Hee Yoon,Hyun Gil Cha,Dong Suk Han,Hyunwoong Park J. Mater. Chem. A 2022 10 24006
-
Oliver R. Schade,Kai F. Kalz,Dominik Neukum,Wolfgang Kleist,Jan-Dierk Grunwaldt Green Chem. 2018 20 3530
-
Hengzhou Liu,Ting-Han Lee,Yifu Chen,Eric W. Cochran,Wenzhen Li Green Chem. 2021 23 5056
-
Xiaotong H. Chadderdon,David J. Chadderdon,Toni Pfennig,Brent H. Shanks,Wenzhen Li Green Chem. 2019 21 6210
-
Paola Cimino,Anna Troiani,Federico Pepi,Stefania Garzoli,Chiara Salvitti,Brunella Di Rienzo,Vincenzo Barone,Andreina Ricci Phys. Chem. Chem. Phys. 2018 20 17132
-
Jingwen Tan,Mei Jiang,Kun Yu,Yuyang Song,Wenbiao Zhang,Qingsheng Gao Catal. Sci. Technol. 2023 13 2899
-
Priya Lokhande,Kalyani Sonone,Paresh L. Dhepe New J. Chem. 2023 47 15325
-
Graham R. Dick,Amy D. Frankhouser,Aanindeeta Banerjee,Matthew W. Kanan Green Chem. 2017 19 2966
-
Xiaotong H. Chadderdon,David J. Chadderdon,Toni Pfennig,Brent H. Shanks,Wenzhen Li Green Chem. 2019 21 6210
5-Formylfuran-2-carboxylic Acidに関する追加情報
Introduction to 5-Formylfuran-2-carboxylic Acid (CAS No. 13529-17-4)
5-Formylfuran-2-carboxylic acid, with the chemical formula C₆H₄O₃ and CAS number 13529-17-4, is a significant compound in the field of organic chemistry and pharmaceutical research. This heterocyclic aldehyde derivative has garnered attention due to its versatile structural framework, which makes it a valuable intermediate in the synthesis of various bioactive molecules. The compound’s unique combination of a furan ring, a formyl group, and a carboxylic acid moiety provides multiple reactive sites, enabling its utility in diverse chemical transformations.
The 5-formylfuran-2-carboxylic acid scaffold is particularly relevant in medicinal chemistry, where it serves as a precursor for the development of novel therapeutic agents. Its reactivity allows for facile functionalization, making it an attractive building block for constructing more complex molecules. Recent studies have highlighted its role in the synthesis of inhibitors targeting specific biological pathways, contributing to advancements in drug discovery.
In the realm of synthetic organic chemistry, 5-formylfuran-2-carboxylic acid has been employed in various cross-coupling reactions, including Suzuki-Miyaura and Heck couplings, which are pivotal for constructing biaryl and enyne frameworks. These transformations are often crucial for generating pharmacophores found in many drugs. The compound’s ability to participate in such reactions underscores its importance as a synthetic intermediate.
One of the most compelling applications of 5-formylfuran-2-carboxylic acid is in the field of natural product synthesis. Researchers have leveraged its structural features to mimic complex molecules derived from plants and microorganisms. For instance, derivatives of this compound have been used to develop analogs of known bioactive natural products, which exhibit enhanced potency or improved pharmacokinetic profiles. This approach aligns with the growing trend toward sustainable drug development, where natural product-inspired molecules offer promising leads.
The pharmaceutical industry has also explored 5-formylfuran-2-carboxylic acid as a key intermediate in the production of therapeutic agents targeting neurological disorders. Its derivatives have shown potential in modulating enzyme activity and receptor binding, making them candidates for further development into treatments for conditions such as Alzheimer’s disease and epilepsy. The compound’s ability to cross the blood-brain barrier has been particularly noted in preclinical studies, suggesting its feasibility for central nervous system applications.
Moreover, 5-formylfuran-2-carboxylic acid has found utility in materials science, particularly in the development of organic electronic materials. Its conjugated system and electron-withdrawing groups make it suitable for use in organic light-emitting diodes (OLEDs) and photovoltaic cells. Researchers have synthesized polymers and small-molecule emitters incorporating this scaffold, demonstrating its potential in creating efficient optoelectronic devices.
Recent advancements in green chemistry have also highlighted 5-formylfuran-2-carboxylic acid as a sustainable alternative in industrial processes. Methods have been developed to produce this compound using renewable feedstocks and catalytic systems that minimize waste and energy consumption. Such innovations align with global efforts to promote environmentally friendly chemical manufacturing practices.
In conclusion, 5-formylfuran-2-carboxylic acid (CAS No. 13529-17-4) is a multifaceted compound with broad applications across multiple scientific disciplines. Its role as a synthetic intermediate, particularly in pharmaceutical research, underscores its importance in developing novel therapeutics. The ongoing exploration of its derivatives and synthetic modifications continues to expand its utility, making it a cornerstone of modern chemical innovation.
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